![molecular formula C17H14N2O4 B14237513 1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione CAS No. 206552-58-1](/img/structure/B14237513.png)
1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is a chemical compound known for its unique spiro structure, which consists of two benzoxazine rings connected through a spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione typically involves the base-catalyzed twin polymerization of 2,2’-spirobi[4H-1,3,2-benzodioxasiline]. This process is carried out using multi-walled carbon nanotubes, thermally pre-treated polyacrylonitrile particles, and copper particles as substrates. The polymerization is catalyzed by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane or secondary amines like pyrrolidine, depending on the substrate .
Industrial Production Methods
The process involves coating substrate particles with a nanostructured phenolic resin-silica hybrid material layer, which is then transformed into a homogenous and nanostructured carbon/silica layer .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The benzoxazine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups onto the benzoxazine rings .
Scientific Research Applications
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione has several scientific research applications:
Materials Science: Used in the development of nanostructured materials and coatings.
Polymer Chemistry: Employed in the synthesis of phenolic resin-silica hybrid materials.
Catalysis: Acts as a catalyst in certain polymerization reactions.
Biomedical Research:
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione involves its ability to form stable spiro structures, which contribute to its unique chemical properties. The molecular targets and pathways involved are primarily related to its interaction with substrates in polymerization reactions, where it acts as a catalyst or a structural component .
Comparison with Similar Compounds
Similar Compounds
2,2’-Spirobi[4H-1,3,2-benzodioxasiline]: A precursor in the synthesis of 1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione.
Benzoxazole Derivatives: Compounds with similar benzoxazine rings but different substituents and properties.
Uniqueness
1,1’-Dimethyl-2,2’-spirobi[[3,1]benzoxazine]-4,4’(1H,1’H)-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring stable and robust materials .
Properties
CAS No. |
206552-58-1 |
|---|---|
Molecular Formula |
C17H14N2O4 |
Molecular Weight |
310.30 g/mol |
IUPAC Name |
1,1'-dimethyl-2,2'-spirobi[3,1-benzoxazine]-4,4'-dione |
InChI |
InChI=1S/C17H14N2O4/c1-18-13-9-5-3-7-11(13)15(20)22-17(18)19(2)14-10-6-4-8-12(14)16(21)23-17/h3-10H,1-2H3 |
InChI Key |
DNRIIYYJAZWLQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)OC13N(C4=CC=CC=C4C(=O)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


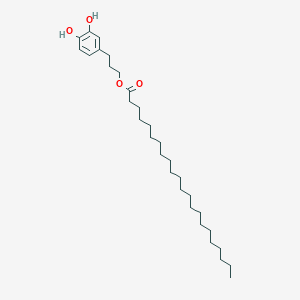
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
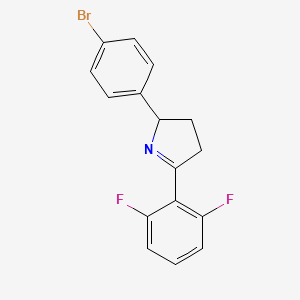
![1-Cyclohexyl-2-[4-(4-methylbenzene-1-sulfonyl)morpholin-2-yl]ethan-1-one](/img/structure/B14237441.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
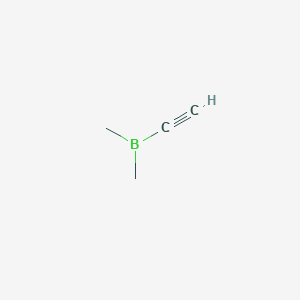
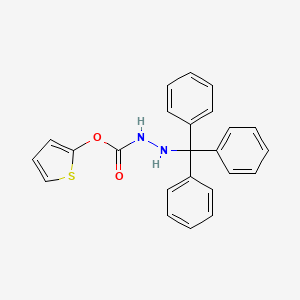
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
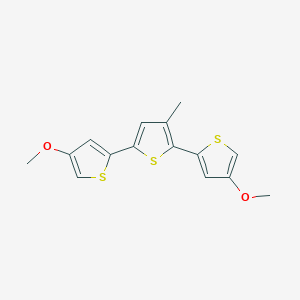
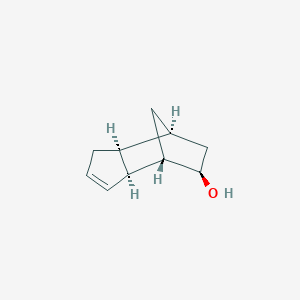
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-octadecoxyphenol](/img/structure/B14237505.png)
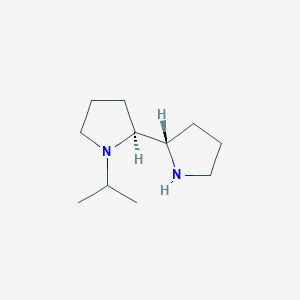
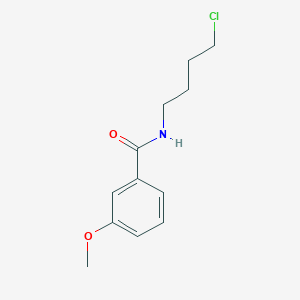
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
